Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7N3O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylate group and a dicyanovinylamino group . The exact structure can be found in chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. For example, Methyl 3-amino-2-thiophenecarboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Scientific Research Applications
Synthesis and Characterization
- Compounds similar to Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate have been synthesized and characterized for use in various applications. For example, novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones were synthesized, with their electronic absorption spectra discussed, indicating potential applications in dye and pigment chemistry (Fu & Wang, 2008).
Application in Organic Electronics
- The compound has applications in organic electronics. For instance, its derivatives have been used as electron acceptors in solution-processed bulk-heterojunction organic solar cells, demonstrating its potential in renewable energy technologies (Jianchang et al., 2015).
Drug Synthesis and Pharmaceutical Applications
- Some derivatives of this compound have been used in the synthesis of pharmaceuticals. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of compounds potentially useful in pharmaceutical synthesis (Corral & Lissavetzky, 1984).
Material Science and Dye Synthesis
- In material science and dye synthesis, derivatives of this compound have shown promising results. For example, a study on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed insights into its stability and potential applications in dye synthesis (Vasu et al., 2004).
Photovoltaic Applications
- The compound's derivatives have also been explored in photovoltaic applications. Engineering of organic dyes based on thiophene derivatives, including those related to this compound, have been studied for their efficiency in p-type dye-sensitized solar cells, showing potential in solar energy conversion (Wu et al., 2016).
Future Directions
The future directions for research on “Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their wide range of biological activities . More detailed studies are needed to understand the specific effects of this compound.
Properties
IUPAC Name |
methyl 3-(2,2-dicyanoethenylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-15-10(14)9-8(2-3-16-9)13-6-7(4-11)5-12/h2-3,6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAPCPPWXKPBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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